molecular formula C9H11NO2 B2403142 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- CAS No. 671183-67-8

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-

Cat. No. B2403142
CAS RN: 671183-67-8
M. Wt: 165.192
InChI Key: BUSWJPLDYFECRI-UHFFFAOYSA-N
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Description

“3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-” is a chemical compound. It is a derivative of 3-Pyrrolin-2-one, which is a five-membered α,β-unsaturated lactam .


Synthesis Analysis

The synthesis of 3-Pyrrolin-2-ones has been studied extensively. A common method involves a 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals . Another approach uses a palladium-catalyzed cyclocarbonylation of propargyl amines . A visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides has also been reported .


Chemical Reactions Analysis

The chemical reactions involving 3-Pyrrolin-2-ones have been explored in various studies. For instance, a visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides provides a wide range of γ-H, -OH, and -OR-substituted α,β-unsaturated-γ-lactams . Another reaction involves a palladium-catalyzed cyclocarbonylation of propargyl amines .

Scientific Research Applications

Synthetic Pathways and Reactivity 3-Pyrrolin-2-ones and their derivatives are significant in the field of organic chemistry due to their presence in various biologically active molecules and potential as intermediates in synthesizing medicinal compounds. They offer versatile reactivity patterns, allowing for the introduction of diverse substituents, which is crucial for developing new medicinal molecules with enhanced biological activities. The synthesis involves reactions with various reagents, and the resulting compounds exhibit different physical and spectral characteristics, indicating their complex structural nature (Gein & Pastukhova, 2020), (Rubtsova et al., 2020).

Electrochromic and Ion Receptor Properties One derivative, an etheric member of N-linked polybispyrroles, was synthesized and characterized for its notable electrochromic and ion receptor properties. It exhibits stability, reversible redox processes, and a good electrochromic material property, changing colors depending on its state. Additionally, it demonstrated selective voltammetric response towards certain ions, marking it useful for metal recovery and ion sensing applications (Mert et al., 2013).

Herbicidal Activity Certain 3-pyrrolin-2-one compounds were synthesized and evaluated for their herbicidal activities. These compounds exhibited high activity against specific aquatic plants and offered prolonged residual effects compared to existing herbicides, making them potential candidates for aquatic weed management (Ikeguchi et al., 2010).

Antioxidant Activity The synthesis of 3-pyrroline-2-ones derivatives revealed their significance in antioxidant activity. One derivative, in particular, showed promising radical scavenger capabilities comparable to conventional antioxidants, suggesting its potential as a protective agent against oxidative stress (Nguyen et al., 2022).

Tautomeric Reactivity and Potential as Synthetic Building Blocks The 4-pyrrolin-2-ones, a tautomeric relative of 3-pyrrolin-2-ones, exhibit controlled, multisite, and multitype reactivities. These properties make them excellent intermediates for synthesizing a range of key alkaloids and other compounds, highlighting their value as versatile and valuable synthetic building blocks (Montagnon et al., 2019).

properties

IUPAC Name

3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWJPLDYFECRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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